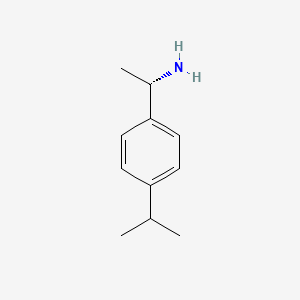

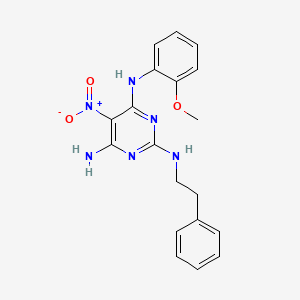

![molecular formula C18H13N3O2 B2916611 Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate CAS No. 439108-14-2](/img/structure/B2916611.png)

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Directing Groups for C-H Bond Functionalization

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate-related compounds, such as 1-aminopyridinium ylides, have been identified as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application is significant in organic synthesis, enabling the functionalization of primary C-H bonds and the modification of methylene groups under specific conditions without external ligands (K. Le, Hanh Nguyen, O. Daugulis, 2019).

2. Electrophilic Cyclization for Isoquinoline Synthesis

Another application involves the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This methodology applies to both simple and heteroaromatic analogues, offering a versatile route to isoquinoline derivatives under varying conditions (D. Fischer et al., 2008).

3. Reductive Removal of Directing Groups

The compound and its analogues serve as precursors in cobalt-catalyzed C(sp^2)-H alkenylation/annulation reactions. Specifically, 2-(1-methylhydrazinyl)pyridine, a related compound, has been used as a bidentate directing group, showcasing broad substrate scope and high regioselectivity. This feature is beneficial for synthesizing isoquinoline backbones, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).

4. Catalytic Hydrogenation of Aromatic Substrates

Research also extends to the catalytic hydrogenation of aromatic substrates using Rh-NPs stabilized by N-Heterocyclic Carbenes (NHC), where related pyridine and isoquinoline compounds were hydrogenated under mild conditions. This process highlights the potential for selective hydrogenation in organic synthesis (Francisco Martinez-Espinar et al., 2017).

5. Positive Inotropic Activity

In the realm of pharmacological research, derivatives of this compound have shown potential as cardiotonic agents, indicating a dose-dependent increase in myocardial contractility. This suggests a possible application in the development of novel therapeutics for heart failure, highlighting the compound's diverse utility beyond chemical synthesis (T. Kaiho et al., 1989).

Orientations Futures

: Yulia M. Ohorodnik, Sikalov A. Alexander, Dmytro M. Khomenko, Roman O. Doroshchuk, Ilona V. Raspertova, Sergiu Shova, Maria V. Babak & Rostyslav D. Lampeka. “Synthesis, structural characterization and anticancer properties of p-cymene Ru (II) complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines.” Transition Metal Chemistry, Volume 47, 2022, Pages 213–221 .

Propriétés

IUPAC Name |

methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAJXRRNMQBEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)

![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)

![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916550.png)

![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)